

# Application of NR1H4 Agonists in Organoid Cultures: A Detailed Guide for Researchers

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## Compound of Interest

Compound Name: NR1H4 activator 1

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This document provides detailed application notes and protocols for utilizing Nuclear Receptor Subfamily 1 Group H Member 4 (NR1H4), also known as Farnesoid X Receptor (FXR), agonists in intestinal and liver organoid cultures. Organoids, as three-dimensional self-organizing structures that mimic the architecture and function of their corresponding organs, offer a powerful platform for studying the physiological roles of NR1H4 and for the preclinical evaluation of NR1H4--targeting therapeutic compounds.

## Introduction to NR1H4 (FXR) and its Role in Organoid Systems

NR1H4 is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.<sup>[1][2]</sup> It is highly expressed in the liver and intestine, making organoids derived from these tissues particularly relevant for studying its function.<sup>[2]</sup> Bile acids are the natural ligands for NR1H4. Upon activation, NR1H4 forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.<sup>[2][3]</sup>

In intestinal organoids, activation of NR1H4 is involved in maintaining intestinal barrier integrity, modulating inflammatory responses, and regulating epithelial cell proliferation and differentiation.<sup>[4]</sup> In liver organoids, NR1H4 activation influences bile acid synthesis and transport, lipid metabolism, and can protect against cholestatic and metabolic liver injury. The

use of synthetic NR1H4 agonists, such as Obeticholic Acid (OCA) and GW4064, allows for the precise investigation of these pathways in a controlled in vitro setting.

## Key Applications of NR1H4 Agonists in Organoid Cultures

- **Disease Modeling:** Studying the pathophysiology of diseases such as inflammatory bowel disease (IBD), colorectal cancer, cholestatic liver diseases, and non-alcoholic fatty liver disease (NAFLD).
- **Drug Discovery and Development:** Screening for novel NR1H4 agonists and antagonists and evaluating their efficacy and potential toxicity.
- **Personalized Medicine:** Assessing patient-specific responses to NR1H4-targeted therapies using patient-derived organoids.
- **Mechanistic Studies:** Elucidating the molecular mechanisms underlying NR1H4 signaling in a human-relevant context.

## Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing NR1H4 agonists in various experimental models, providing a reference for designing experiments in organoid cultures.

Table 1: Effects of NR1H4 Agonists on Gene Expression

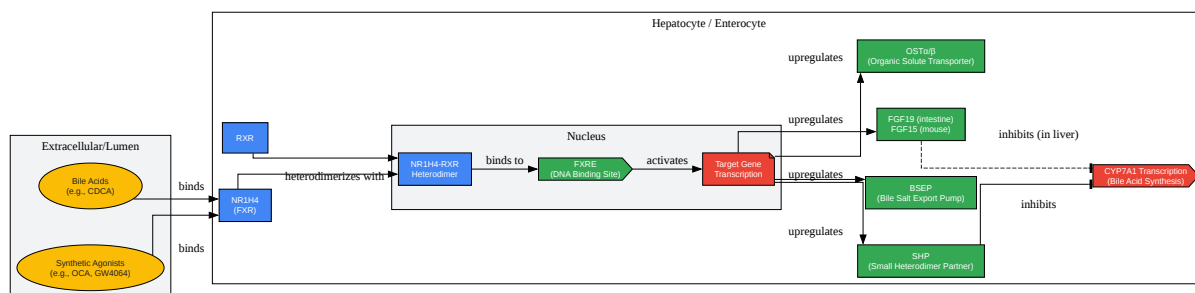
Agonist	Model System	Concentration	Treatment Duration	Target Gene	Fold Change (vs. Control)	Reference
GW4064	Human Hepatocytes	1 $\mu$ M	48 hours	SHP	~3-fold increase	<a href="#">[4]</a>
GW4064	Human Hepatocytes	1 $\mu$ M	48 hours	CYP7A1	Significant decrease	<a href="#">[4]</a>
Obeticholic Acid	Human Hepatocytes	10 $\mu$ M	24 hours	BSEP	Upregulation	<a href="#">[5]</a>
Obeticholic Acid	Human Hepatocytes	10 $\mu$ M	24 hours	OST $\beta$	>10-fold increase	<a href="#">[5]</a>
GW4064	Mouse Liver	50 mg/kg (in vivo)	6 weeks	CD36	Significant decrease	<a href="#">[6]</a>
GW4064	Mouse Liver	50 mg/kg (in vivo)	6 weeks	Pepck	Significant decrease	<a href="#">[6]</a>
GW4064	Mouse Liver	50 mg/kg (in vivo)	6 weeks	G6pase	Significant decrease	<a href="#">[6]</a>

Table 2: Effects of NR1H4 Agonists on Cellular Phenotypes

Agonist	Model System	Concentration	Treatment Duration	Phenotypic Change	Quantitative Measurement	Reference
5-Fluorouracil	Human Colon Organoids	25 $\mu$ M	5 days	Decreased Viability	Significant reduction in ATP levels	[7]
5-Fluorouracil	Human Colon Organoids	50 $\mu$ M	5 days	Decreased Viability	Further reduction in ATP levels	[7]
GW4064	BNL CL.2 Liver Cells	1, 5, 10 $\mu$ M	24 hours	Reduced Lipid Accumulation	Dose-dependent decrease in Oil Red O staining	[6]
Obeticholic Acid	Chimeric Mouse Model	10 mg/kg (in vivo)	7 days	Increased LDL-Cholesterol	Significant increase in serum LDL-C	[8]
Obeticholic Acid	Chimeric Mouse Model	10 mg/kg (in vivo)	7 days	Decreased HDL-Cholesterol	Significant decrease in serum HDL-C	[8]

## Signaling Pathways and Experimental Workflows

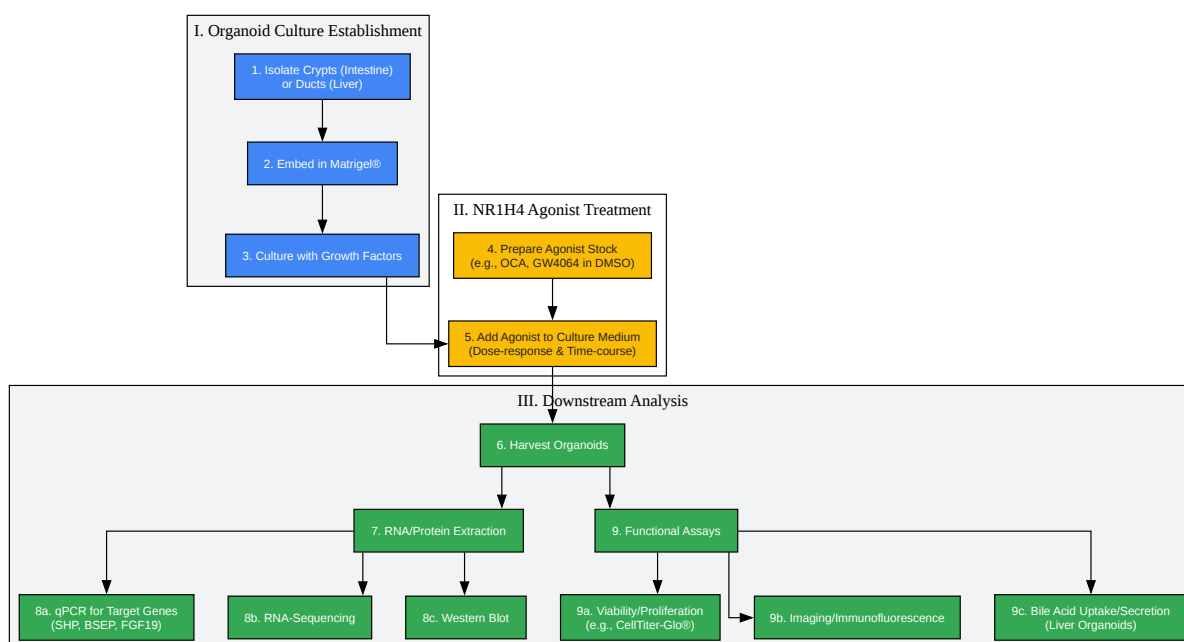
### NR1H4 (FXR) Signaling Pathway



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Caption: NR1H4 (FXR) signaling pathway upon activation by bile acids or synthetic agonists.

## Experimental Workflow for NR1H4 Agonist Application in Organoids



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Caption: General experimental workflow for applying NR1H4 agonists to organoid cultures.

## Experimental Protocols

## Protocol 1: Establishment and Maintenance of Human Intestinal Organoids

This protocol is adapted from established methods for human intestinal organoid culture.[\[9\]](#)[\[10\]](#)[\[11\]](#)

### Materials:

- Human intestinal tissue (biopsy or surgical resection)
- Chelation Buffer (e.g., Gentle Cell Dissociation Reagent)
- Advanced DMEM/F12
- Penicillin-Streptomycin
- GlutaMAX™
- HEPES
- N-2 Supplement
- B-27™ Supplement
- N-Acetylcysteine
- Human EGF
- Human Noggin
- Human R-spondin1
- Matrigel® Basement Membrane Matrix, Growth Factor Reduced
- Y-27632 ROCK inhibitor
- Wnt3a-conditioned medium (optional, can be substituted with CHIR99021)

### Procedure:

- Tissue Processing:
  - Wash fresh intestinal tissue multiple times with ice-cold PBS to remove contaminants.
  - Mince the tissue into small (~2-5 mm) pieces.
  - Incubate the tissue fragments in Chelation Buffer on a rotator at 4°C to release the crypts.
  - Collect fractions and monitor for crypt release under a light microscope. Pool fractions rich in crypts.
  - Centrifuge the crypt suspension to pellet the crypts and wash with basal medium.
- Embedding in Matrigel®:
  - Resuspend the crypt pellet in an appropriate volume of Matrigel® on ice.
  - Plate 50 µL domes of the Matrigel®-crypt suspension into the center of pre-warmed 24-well plates.
  - Incubate the plate at 37°C for 15-20 minutes to solidify the Matrigel®.
- Culture and Maintenance:
  - Carefully add 500 µL of complete intestinal organoid growth medium to each well. For the first 2-3 days, supplement the medium with Y-27632 to improve survival.
  - Change the medium every 2-3 days.
  - Organoids should become visible within a few days and will require passaging every 7-10 days.
- Passaging:
  - Mechanically disrupt the Matrigel® domes and organoids using a P1000 pipette.
  - Transfer the organoid fragments to a conical tube and centrifuge.
  - Resuspend the pellet in fresh Matrigel® and re-plate as described in step 2.



## Protocol 2: Establishment and Maintenance of Human Liver Organoids

This protocol is based on methods for generating liver organoids from adult liver tissue.[\[12\]](#)[\[13\]](#)

Materials:

- Human liver tissue
- Collagenase/Dispase digestion solution
- Advanced DMEM/F12
- Penicillin-Streptomycin
- GlutaMAX™
- HEPES
- B-27™ Supplement
- N-Acetylcysteine
- Human EGF
- Human HGF
- Human FGF10
- Gastrin
- Forskolin
- A83-01 (TGF-β inhibitor)
- Matrigel® Basement Membrane Matrix, Growth Factor Reduced
- Y-27632 ROCK inhibitor

**Procedure:**

- Tissue Digestion:
  - Mince the liver tissue into small pieces.
  - Digest the tissue with a collagenase/dispase solution at 37°C with agitation to isolate liver ductal fragments.
  - Filter the cell suspension to remove undigested tissue.
  - Centrifuge to pellet the ductal fragments and wash with basal medium.
- Embedding in Matrigel®:
  - Resuspend the ductal fragment pellet in Matrigel® on ice.
  - Plate 50 µL domes into a pre-warmed 24-well plate.
  - Incubate at 37°C for 15-20 minutes to solidify.
- Culture and Maintenance:
  - Add 500 µL of complete liver organoid growth medium, supplemented with Y-27632 for the initial culture period.
  - Change the medium every 3-4 days.
  - Passage the organoids every 1-2 weeks.

## Protocol 3: Treatment of Organoids with NR1H4 Agonists

**Materials:**

- Established intestinal or liver organoid cultures
- NR1H4 agonists (e.g., Obeticholic Acid, GW4064)

- DMSO (vehicle control)
- Complete organoid growth medium

Procedure:

- Agonist Preparation:
  - Prepare a high-concentration stock solution of the NR1H4 agonist in DMSO (e.g., 10 mM). Store aliquots at -20°C or -80°C.
  - On the day of the experiment, thaw an aliquot and prepare working solutions by diluting the stock in complete organoid growth medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions (typically  $\leq 0.1\%$ ).
- Treatment:
  - Aspirate the old medium from the organoid cultures.
  - Add fresh medium containing the desired concentration of the NR1H4 agonist or vehicle control.
  - For a dose-response experiment, treat separate wells with a range of agonist concentrations (e.g., 0.1, 1, 10, 25, 50  $\mu\text{M}$ ).
  - For a time-course experiment, treat organoids with a fixed agonist concentration and harvest at different time points (e.g., 6, 24, 48, 72 hours).
  - For long-term studies, replace the medium with fresh agonist-containing medium every 2-3 days.

## Protocol 4: Downstream Analysis - Quantitative PCR (qPCR)

Procedure:

- RNA Extraction:

- Harvest organoids from Matrigel® by first depolymerizing the gel with a cell recovery solution or by mechanical disruption in cold basal medium.
- Pellet the organoids and extract total RNA using a commercially available kit according to the manufacturer's instructions.
- cDNA Synthesis:
  - Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- qPCR:
  - Perform qPCR using SYBR Green or TaqMan™ probes with primers specific for NR1H4 target genes (e.g., SHP, BSEP, FGF19, OSTα, OSTβ) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
  - Analyze the data using the  $\Delta\Delta C_t$  method to determine the relative fold change in gene expression.

## Protocol 5: Downstream Analysis - Cell Viability Assay (e.g., CellTiter-Glo® 3D)

This assay measures ATP levels as an indicator of cell viability.<sup>[7][14]</sup>

Procedure:

- Plate organoids in a 96-well plate and treat with NR1H4 agonists as described in Protocol 3.
- At the end of the treatment period, allow the plate to equilibrate to room temperature.
- Add CellTiter-Glo® 3D Reagent to each well according to the manufacturer's protocol.
- Mix the contents by orbital shaking to induce cell lysis.
- Incubate at room temperature to stabilize the luminescent signal.
- Measure luminescence using a plate reader.

- Normalize the results to the vehicle control to determine the relative cell viability.

## Conclusion

The use of NR1H4 agonists in intestinal and liver organoid cultures provides a sophisticated and physiologically relevant platform for advancing our understanding of NR1H4 biology and for the development of novel therapeutics. The protocols and data presented here serve as a comprehensive guide for researchers to design and execute robust and reproducible experiments in this exciting field.

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